molecular formula C13H11BrN2 B14299288 6-bromo-1-ethyl-9H-pyrido[3,4-b]indole CAS No. 113679-47-3

6-bromo-1-ethyl-9H-pyrido[3,4-b]indole

Cat. No.: B14299288
CAS No.: 113679-47-3
M. Wt: 275.14 g/mol
InChI Key: HXQMQNDXVQVJGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1-ethyl-9H-pyrido[3,4-b]indole is a heterocyclic compound that belongs to the indole family. Indoles are significant in natural products and drugs due to their biological activities and structural diversity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1-ethyl-9H-pyrido[3,4-b]indole can be achieved through several methods. One common approach involves the bromination of 1-ethyl-9H-pyrido[3,4-b]indole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures, to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-ethyl-9H-pyrido[3,4-b]indole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while oxidation and reduction can lead to different oxidation states or dehalogenated products.

Scientific Research Applications

6-Bromo-1-ethyl-9H-pyrido[3,4-b]indole has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural indole derivatives.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-bromo-1-ethyl-9H-pyrido[3,4-b]indole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ethyl group contribute to its binding affinity and selectivity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-9H-pyrido[3,4-b]indole: Lacks the ethyl group at the 1st position.

    1-Methyl-9H-pyrido[3,4-b]indole: Contains a methyl group instead of an ethyl group.

    9H-Pyrido[3,4-b]indole: The parent compound without any substitutions.

Uniqueness

6-Bromo-1-ethyl-9H-pyrido[3,4-b]indole is unique due to the presence of both the bromine atom and the ethyl group, which confer distinct chemical and biological properties.

Properties

CAS No.

113679-47-3

Molecular Formula

C13H11BrN2

Molecular Weight

275.14 g/mol

IUPAC Name

6-bromo-1-ethyl-9H-pyrido[3,4-b]indole

InChI

InChI=1S/C13H11BrN2/c1-2-11-13-9(5-6-15-11)10-7-8(14)3-4-12(10)16-13/h3-7,16H,2H2,1H3

InChI Key

HXQMQNDXVQVJGG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CC2=C1NC3=C2C=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.